Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI)
Overview
Description
Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) is an organic compound that features a chloro-substituted ethanone group attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) typically involves the reaction of tetrahydro-2H-pyran with a chlorinating agent in the presence of a catalyst. Common chlorinating agents include thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the tetrahydro-2H-pyran ring provides stability and enhances the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-bromo-1-(tetrahydro-2H-pyran-2-yl)
- Ethanone, 2-fluoro-1-(tetrahydro-2H-pyran-2-yl)
- Ethanone, 2-iodo-1-(tetrahydro-2H-pyran-2-yl)
Uniqueness
Ethanone, 2-chloro-1-(tetrahydro-2H-pyran-2-yl)-(9CI) is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties compared to its bromo, fluoro, and iodo analogs. The chloro group provides a balance between reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-1-(oxan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-5-6(9)7-3-1-2-4-10-7/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSSLEJLVMFYLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141061-07-6 | |
Record name | 2-chloro-1-(oxan-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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